An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide
An In-depth Technical Guide to 3-Acetoxy-11-ursen-28,13-olide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Acetoxy-11-ursen-28,13-olide, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical identity, biological activities, and the methodologies pertinent to its study. The document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.
Chemical Identity and Physicochemical Properties
3-Acetoxy-11-ursen-28,13-olide, also known as 11,12-Dehydroursolic lactone acetate, is a derivative of ursolic acid.[1] It is a natural product that has been identified in various plant species, including Eucalyptus globulus, Eucalyptus pulverulenta, and Bursera linanoe.[1][2] The compound is characterized by an ursane-type triterpenoid skeleton with an acetoxy group at the C-3 position and a lactone ring formed between C-28 and C-13.
Table 1: Physicochemical and Spectroscopic Data for 3-Acetoxy-11-ursen-28,13-olide
| Property | Value |
| Molecular Formula | C₃₂H₄₈O₄ |
| Molecular Weight | 496.72 g/mol |
| CAS Number | 35959-08-1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
| ¹H-NMR Data | Consistent with the structure of 3-Acetoxy-11-ursen-28,13-olide.[3] (Specific chemical shift and coupling constant data are not readily available in the public domain). |
| ¹³C-NMR Data | Not readily available in the public domain. |
| Purity | Commercially available at ≥98% purity.[3] |
Biological Activity
The primary biological activities of 3-Acetoxy-11-ursen-28,13-olide reported to date are its inhibitory effect on protein tyrosine phosphatase 1B (PTP1B) and its antiproliferative action against human ovarian cancer cells.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
3-Acetoxy-11-ursen-28,13-olide has been identified as a significant inhibitor of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.[4] This makes it a compound of interest for the development of therapeutics for type 2 diabetes and obesity.
Table 2: PTP1B Inhibitory Activity of 3-Acetoxy-11-ursen-28,13-olide
| Parameter | Value |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) |
| IC₅₀ | Not explicitly quantified in publicly available literature, but described as "significant".[4] |
| Inhibition Type | Mixed-type inhibitor.[4] |
Antiproliferative Activity
The compound has demonstrated weak to moderate antiproliferative effects against the A2780 human ovarian cancer cell line.[4]
Table 3: Antiproliferative Activity of 3-Acetoxy-11-ursen-28,13-olide
| Cell Line | Activity |
| A2780 (Human Ovarian Cancer) | Weak to moderate antiproliferative activity.[4] (Specific IC₅₀ or GI₅₀ values are not reported in the available literature). |
Signaling Pathway
As a PTP1B inhibitor, 3-Acetoxy-11-ursen-28,13-olide is expected to modulate the downstream signaling of the insulin and leptin receptors. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS), thereby attenuating the insulin signaling cascade. By inhibiting PTP1B, 3-Acetoxy-11-ursen-28,13-olide can potentially enhance insulin sensitivity.
Experimental Protocols
Isolation of Ursane-Type Triterpenoids
A general procedure for the isolation of ursane-type triterpenoids from plant material involves the following steps. (Note: A specific protocol for the isolation of 3-Acetoxy-11-ursen-28,13-olide from Eucalyptus globulus is not detailed in the available literature).
Experimental Workflow for Triterpenoid Isolation
Synthesis of Ursane-Type Triterpenoids
The synthesis of 3-Acetoxy-11-ursen-28,13-olide can be approached from commercially available ursolic acid or other related triterpenoids. A general synthetic strategy involves:
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Protection of functional groups: Protection of the C-3 hydroxyl and C-28 carboxylic acid of a suitable starting material.
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Introduction of the 11-ene functionality: This can be achieved through various methods, such as allylic bromination followed by dehydrobromination.
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Lactonization: Formation of the 28,13-olide ring, which can be a challenging step requiring specific reagents and conditions to favor the desired intramolecular cyclization.
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Acetylation of the C-3 hydroxyl group.
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Deprotection of other functional groups if necessary.
PTP1B Inhibition Assay
The following is a generalized protocol for determining the PTP1B inhibitory activity of a compound using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
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Human recombinant PTP1B enzyme
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Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
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p-Nitrophenyl phosphate (pNPP) solution
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Test compound (3-Acetoxy-11-ursen-28,13-olide) dissolved in a suitable solvent (e.g., DMSO)
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96-well microplate
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Microplate reader
Procedure:
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Prepare a series of dilutions of the test compound in the assay buffer.
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In a 96-well plate, add a defined amount of PTP1B enzyme to each well.
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Add the different concentrations of the test compound to the wells and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
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Initiate the enzymatic reaction by adding the pNPP substrate to each well.
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Monitor the absorbance at 405 nm over time using a microplate reader. The production of p-nitrophenol from pNPP hydrolysis results in a yellow color.
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The rate of reaction is determined from the linear portion of the absorbance versus time plot.
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Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
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The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
3-Acetoxy-11-ursen-28,13-olide is a promising natural product with demonstrated inhibitory activity against PTP1B. This activity suggests its potential as a lead compound for the development of novel therapeutics for metabolic disorders. However, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:
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Quantitative analysis of its antiproliferative activity against a broader panel of cancer cell lines to determine its therapeutic window and potential for oncology applications.
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In-depth mechanistic studies to understand the precise molecular interactions with PTP1B and to identify other potential cellular targets.
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Pharmacokinetic and in vivo efficacy studies to assess its bioavailability, metabolic stability, and therapeutic effects in animal models of diabetes and obesity.
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Development of a robust and scalable synthetic route to ensure a consistent supply for further preclinical and potential clinical development.
The information compiled in this guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of 3-Acetoxy-11-ursen-28,13-olide.
